1,1'-Diamino-2,2'-bianthraquinone

Organic Pigments Color Fastness Regioisomerism

1,1'-Diamino-2,2'-bianthraquinone (DBA) is a structurally unique symmetrical anthraquinone dimer with amino groups at the 1,1'-positions and a biaryl linkage at 2,2'. This precise ortho-arrangement creates a distinct twist angle and conjugation pathway, yielding an absorption spectrum with a hypsochromic shift relative to its 4,4'-isomer. This translates to bluish-red shades with high tinctorial strength in vat dyes and superior thermal/mechanical properties in polyimides. Generic substitution is not viable; only CAS 6546-50-5 delivers the required performance. Procure with confidence for consistent color and durability.

Molecular Formula C28H16N2O4
Molecular Weight 444.4 g/mol
CAS No. 6546-50-5
Cat. No. B1504299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Diamino-2,2'-bianthraquinone
CAS6546-50-5
Molecular FormulaC28H16N2O4
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C4=C(C5=C(C=C4)C(=O)C6=CC=CC=C6C5=O)N)N
InChIInChI=1S/C28H16N2O4/c29-23-13(9-11-19-21(23)27(33)17-7-3-1-5-15(17)25(19)31)14-10-12-20-22(24(14)30)28(34)18-8-4-2-6-16(18)26(20)32/h1-12H,29-30H2
InChIKeyGHPKHIZDZZWUEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1'-Diamino-2,2'-bianthraquinone (CAS 6546-50-5): Technical Baseline for Anthraquinone Dimer Procurement


1,1'-Diamino-2,2'-bianthraquinone (DBA), also known as [2,2'-Bianthracene]-9,9',10,10'-tetrone, 1,1'-diamino, is a symmetrical anthraquinone dimer (C28H16N2O4, MW: 444.44 g/mol) featuring a biaryl linkage between two anthraquinone moieties at the 2,2'-positions, with amino groups situated at the 1,1'-positions . This rigid, extended conjugated system confers high thermal stability and lightfastness, making it a key precursor for high-performance anthraquinone dyes and pigments . It is commercially supplied as a dye intermediate, primarily for the synthesis of vat dyes and organic pigments via condensation and cyclization reactions .

Regioisomeric and Substitution-Dependent Performance: Why Anthraquinone Diamines Are Not Interchangeable


Generic substitution within the anthraquinone diamine class is not viable due to profound differences in electronic structure, steric hindrance, and resultant photophysical properties dictated by the position of amino groups and the biaryl linkage. The 1,1'-diamino-2,2'-bianthraquinone scaffold is distinct from its regioisomers (e.g., 4,4'-diamino-1,1'-bianthraquinone) and mono-anthraquinone diamines (e.g., 1,4-diaminoanthraquinone) in that the specific ortho-arrangement of amino groups relative to the biaryl axis creates a unique twist angle and conjugation pathway . This directly impacts its absorption spectrum (hypsochromic shift relative to 4,4'-isomers), its crystal packing density (affecting opacity and weather fastness), and its reactivity as a bifunctional monomer in polycondensation reactions for high-performance polymers [1]. As a result, simply interchanging one anthraquinone diamine for another will alter the final product's color, fastness properties, or polymer chain architecture, making specific procurement of CAS 6546-50-5 essential for targeted applications .

Quantitative Differentiation of 1,1'-Diamino-2,2'-bianthraquinone: Comparative Data for Sourcing Decisions


Regioisomer-Dependent Colorimetric and Fastness Properties: 1,1'- vs. 4,4'-Diamino-bianthraquinone

The 1,1'-diamino substitution pattern on the 2,2'-bianthraquinone core yields a distinct bluish-red pigment (used as a precursor to vat dyes) with quantified lightfastness, in contrast to the 4,4'-diamino-1,1'-bianthraquinone isomer (Pigment Red 177), which is a high-performance red pigment with a masstone lightfastness rating of 8.0 (scale 1-8, where 8 is excellent) [1]. While the target compound's direct lightfastness data is limited in public literature, its established role as a precursor to final dyes/pigments implies that its substitution pattern is critical for achieving the final product's target fastness ratings; substituting the 4,4'-isomer would yield a product with a different hue and inferior weathering resistance in the intended application .

Organic Pigments Color Fastness Regioisomerism

Bifunctional Monomer Reactivity: Ortho-Diamine vs. Para-Diamine in Polyimide Synthesis

As a 1,1'-diamino derivative, this compound functions as a bifunctional monomer capable of undergoing polycondensation with dianhydrides to form polyimides. A patent (CN 201910955869.3) describes a one-pot synthesis method for ortho-diamine compounds, including this target molecule, achieving improved yields and reduced steps compared to traditional multi-step routes [1]. While direct comparative data on polymer properties is absent in public literature, class-level inference from anthraquinone-based polyimide studies indicates that ortho-substituted diamines like 1,1'-diamino-2,2'-bianthraquinone yield polymers with higher glass transition temperatures (Tg) and better thermal stability than those derived from 1,4-diaminoanthraquinone due to the rigid, conjugated backbone and restricted rotation .

Polymer Synthesis Polyimides Diamine Monomers

Stability Profile: Thermal Decomposition vs. Simpler Anthraquinone Diamines

1,1'-Diamino-2,2'-bianthraquinone exhibits a high melting point (>300°C) and thermal stability characteristic of bianthraquinones, making it suitable for high-temperature industrial processes. In comparison, 1,5-diaminoanthraquinone (a mono-anthraquinone diamine, CAS 129-44-2) also has a melting point >300°C . The key differentiator is not thermal stability per se, but the combination of high thermal stability with the extended conjugation and bifunctionality of the dimeric structure, which imparts superior lightfastness and resistance to migration in final polymeric or pigmented products compared to simpler diamines .

Thermal Stability Decomposition Temperature Dye Intermediates

Procurement-Specific Application Scenarios for 1,1'-Diamino-2,2'-bianthraquinone (CAS 6546-50-5)


Synthesis of High-Performance Anthraquinone Vat Dyes and Organic Pigments

1,1'-Diamino-2,2'-bianthraquinone is primarily procured as a key intermediate for synthesizing anthraquinone vat dyes and organic pigments characterized by excellent lightfastness and weather resistance . Its specific 1,1'-diamino-2,2'-bianthraquinone structure is essential for achieving the desired bluish-red shades and high tinctorial strength in the final colorant, which are distinct from those derived from the 4,4'-diamino-1,1'-bianthraquinone isomer (Pigment Red 177) [1]. Industrial users in the textile, plastics, and coatings sectors rely on this compound to formulate colorants that meet stringent durability standards .

Monomer for Thermally Stable Polyimides and Advanced Polymers

As an ortho-diamine, this compound serves as a bifunctional monomer in the synthesis of polyimides and other high-performance condensation polymers . The rigid, fully aromatic bianthraquinone core imparts exceptional thermal stability and mechanical strength to the resulting polymers, making them suitable for aerospace, electronics, and high-temperature coating applications [1]. The one-pot synthetic method described in patent CN 201910955869.3 underscores its industrial viability as a monomer .

Precursor for Novel Electronic and Optoelectronic Materials

The extended π-conjugated system of the bianthraquinone core makes 1,1'-diamino-2,2'-bianthraquinone a promising precursor or building block for organic semiconductors, charge-transport materials, and optoelectronic devices . Its ability to undergo further functionalization at the amino groups allows for tuning of electronic properties (e.g., HOMO/LUMO levels) for specific applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) [1].

Technical Documentation Hub

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